molecular formula C14H22N4O B4145959 (1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol

(1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol

Cat. No.: B4145959
M. Wt: 262.35 g/mol
InChI Key: ZXIGEZJAWJAQIQ-STQMWFEESA-N
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Description

(1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol: is a complex organic compound that features a cyclohexanol core substituted with a piperazinyl and pyrimidinyl group. The bis(trifluoroacetate) salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol typically involves multiple steps:

    Formation of the Cyclohexanol Core: Starting with a cyclohexanone derivative, reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can yield the cyclohexanol core.

    Substitution with Piperazinyl and Pyrimidinyl Groups: The introduction of the piperazinyl and pyrimidinyl groups can be achieved through nucleophilic substitution reactions. Common reagents include piperazine and 2-chloropyrimidine.

    Formation of the Bis(trifluoroacetate) Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the bis(trifluoroacetate) salt.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, forming cyclohexanone derivatives.

    Reduction: Reduction reactions can further modify the piperazinyl and pyrimidinyl groups.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Modified piperazinyl and pyrimidinyl derivatives.

    Substitution: Functionalized cyclohexanol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

Biology

It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

Medicine

Industry

The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • rel-(1S,2S)-2-[4-(2-pyrimidinyl)-1-piperazinyl]cyclohexanol hydrochloride
  • rel-(1S,2S)-2-[4-(2-pyrimidinyl)-1-piperazinyl]cyclohexanol sulfate

Uniqueness

The bis(trifluoroacetate) salt form of the compound enhances its solubility and stability compared to other salt forms, making it more suitable for certain applications in research and industry.

Properties

IUPAC Name

(1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c19-13-5-2-1-4-12(13)17-8-10-18(11-9-17)14-15-6-3-7-16-14/h3,6-7,12-13,19H,1-2,4-5,8-11H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIGEZJAWJAQIQ-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCN(CC2)C3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCN(CC2)C3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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